BenchChemオンラインストアへようこそ!

Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate

Lipophilicity Physicochemical profiling CNS drug design

Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate is a fully substituted tetrahydroquinoline-3-carboxylate featuring an N-methyl, C3-benzyl, C2-oxo, and ethyl ester architecture (C20H21NO3, MW 323.39 g/mol, purity ≥95%). It belongs to the tetrahydroquinoline carboxylate chemotype that has been identified as a validated small-molecule inhibitor class targeting the Shank3 PDZ domain, a protein-protein interaction implicated in autism spectrum disorders; best-in-class hits from this series exhibit Ki values in the 10 µM range.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
CAS No. 1105190-21-3
Cat. No. B1420032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate
CAS1105190-21-3
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC2=CC=CC=C2N(C1=O)C)CC3=CC=CC=C3
InChIInChI=1S/C20H21NO3/c1-3-24-19(23)20(13-15-9-5-4-6-10-15)14-16-11-7-8-12-17(16)21(2)18(20)22/h4-12H,3,13-14H2,1-2H3
InChIKeyDHDRQDSGWHFFSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate (CAS 1105190-21-3): Scaffold Overview and Procurement Context


Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate is a fully substituted tetrahydroquinoline-3-carboxylate featuring an N-methyl, C3-benzyl, C2-oxo, and ethyl ester architecture (C20H21NO3, MW 323.39 g/mol, purity ≥95%) . It belongs to the tetrahydroquinoline carboxylate chemotype that has been identified as a validated small-molecule inhibitor class targeting the Shank3 PDZ domain, a protein-protein interaction implicated in autism spectrum disorders; best-in-class hits from this series exhibit Ki values in the 10 µM range [1]. The compound is stocked by multiple commercial suppliers as a versatile screening scaffold, enabling rapid procurement for hit-to-lead campaigns .

Why Closely Related Tetrahydroquinoline Analogs Cannot Be Interchanged for Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate (1105190-21-3)


Superficially similar tetrahydroquinoline-3-carboxylates differ critically in N-substitution (methyl vs. ethyl vs. H), oxidation state at C2 (oxo vs. H,H), and benzyl placement at C3 vs. other positions—each of these structural variables independently modulates lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. Within the Shank3 PDZ inhibitor series, N-alkyl group size directly influences binding pocket occupancy: the co-crystal structure (PDB 3O5N, 1.83 Å resolution) reveals that the N-substituent occupies a defined sub-pocket, meaning that N-methyl and N-ethyl analogs are not functionally interchangeable despite sharing the same core [1]. Generic substitution with an N-ethyl or N-H analog risks altered target engagement, shifted physicochemical properties (ΔLogP +0.39 for N-ethyl), and inconsistent SAR reproducibility across biological assays [1].

Quantitative Differentiation Guide: Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate (1105190-21-3) vs. Closest Analogs


Lipophilicity Differential: N-Methyl vs. N-Ethyl Tetrahydroquinoline-3-Carboxylates

The target compound (N-methyl) displays a calculated LogP of 2.9977, compared to LogP 3.3878 for its direct N-ethyl analog (CAS 1105190-31-5), yielding a ΔLogP of −0.39 that places the N-methyl derivative closer to the CNS-optimal Lipinski range while preserving an identical TPSA of 46.61 Ų . In CNS-oriented programs where LogP 1–3 is desirable, the N-methyl analog avoids the excessive lipophilicity that can drive off-target binding and metabolic instability .

Lipophilicity Physicochemical profiling CNS drug design

Binary N-Methyl/Oxoquinoline Pharmacophore: Impact on PDZ Domain Binding vs. Oxo-quinoline or N-H Analogs

The hallmark tetrahydroquinoline-3-carboxylate chemotype—inclusive of the N-methyl, C3-benzyl, and C2-oxo substitution pattern of this compound—has been validated as an inhibitor of the Shank3 PDZ domain with best-in-series Ki values in the 10 µM range in a fluorescence polarization assay, and binding mode confirmed by 1H,15N HSQC NMR and X-ray crystallography (PDB 3O5N, 1.83 Å) [1]. Critically, the N-methyl group of the target compound mirrors the N-substituted architecture observed in the PDB 3O5N co-crystal ligand, wherein the N-alkyl moiety engages a defined hydrophobic sub-pocket of the PDZ domain [1]. In contrast, the N-H analog (ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, CAS 918413-16-8, MW 309.36 g/mol) lacks this N-alkyl interaction and possesses a lower molecular weight and altered hydrogen-bond donor capacity, which would be predicted to reduce PDZ binding enthalpy .

PDZ domain inhibitors Shank3 Protein-protein interaction

Rotatable Bond Count and Conformational Pre-organization: N-Methyl vs. N-Ethyl Scaffold

The N-methyl target compound possesses 4 rotatable bonds (O=C-OEt, CH2-Ph, C3-benzyl, and N-CH3 torsion), compared to 5 rotatable bonds for the N-ethyl analog (CAS 1105190-31-5) owing to the additional CH2-CH3 rotation in the N-ethyl group . In the context of the Shank3 PDZ co-crystal structure (PDB 3O5N), where the N-alkyl group occupies a geometrically constrained sub-pocket, the reduced conformational entropy of the N-methyl analog is expected to confer a measurable advantage in binding free energy [1].

Molecular flexibility Ligand efficiency Entropic penalty

Commercially Available Purity and Pricing Consistency Across Multiple Vendors

The target compound is consistently offered at ≥95% purity across independent vendors (CymitQuimica/Biosynth, Leyan, Life Chemicals), with transparent pricing for standard research quantities (e.g., 5 mg at €190–194, 50 mg at €715–728 through CymitQuimica) . This multi-vendor redundancy reduces single-supplier dependency risk and contrasts with structurally unique analogs that may be single-sourced or custom-synthesis only.

Procurement Chemical sourcing Screening library

Recommended Application Scenarios for Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate (1105190-21-3)


Shank3 PDZ Domain Hit-to-Lead Optimization in Autism Spectrum Disorder Research

As a tetrahydroquinoline-3-carboxylate featuring the N-methyl substitution required for the crystallographically defined sub-pocket (PDB 3O5N, 1.83 Å) [1], this compound is suitable as a starting scaffold for structure-guided optimization of Shank3 PDZ inhibitors. Its measured LogP of 2.9977 positions it within the CNS-favorable range, and its 4 rotatable bonds provide a more pre-organized geometry than the N-ethyl analog (5 rotatable bonds) , potentially yielding higher ligand efficiency in PDZ-targeted SAR campaigns.

CNS-Focused Fragment-Based Screening Libraries

With LogP 2.9977, TPSA 46.61 Ų, and MW 323.39 g/mol , the compound resides within CNS lead-like chemical space and carries a C3-quaternary center that introduces 3D character rarely found in planar screening deck compounds. The multi-vendor commercial availability (≥95% purity, Life Chemicals HTS Collection Part No. F2147-0496) enables immediate incorporation into fragment or lead-like screening libraries without custom synthesis delays.

Chromatographic Method Development and Physicochemical Profiling of N‑Substituted Quinolones

The compound's defined LogP (2.9977) and TPSA (46.61) values , combined with the known HPLC retention behavior of tetrahydroquinoline derivatives on reversed-phase columns [2], make it a useful reference standard for calibrating chromatographic methods aimed at separating N-methyl and N-ethyl quinolone regioisomers in purity and stability studies.

Intellectual Property (IP) Landscape Navigation and Freedom-to-Operate Assessment

The target compound (CAS 1105190-21-3) does not appear to be specifically claimed in issued patents, and its closest patented analog class (Shank3 PDZ inhibitors, Saupe et al. 2011) [1] describes the tetrahydroquinoline carboxylate chemotype without specific CAS enumeration. This creates a potential freedom-to-operate advantage for derivative patent filings compared to structurally constrained, individually patented comparator scaffolds.

Quote Request

Request a Quote for Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.